PF-4136309

Description

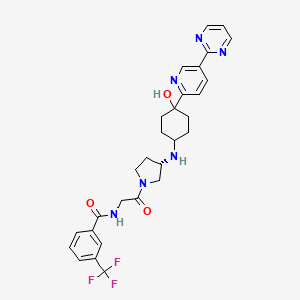

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[(3S)-3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSVOHSYDRPBGI-CBQRAPNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1NC2CCC(CC2)(C3=NC=C(C=C3)C4=NC=CC=N4)O)C(=O)CNC(=O)C5=CC(=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026041 | |

| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341224-83-6 | |

| Record name | PF-4136309 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341224836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-4136309 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2595V4KT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PF-4136309 mechanism of action in tumor microenvironment

An In-depth Technical Guide on the Mechanism of Action of PF-4136309 in the Tumor Microenvironment

Introduction

This compound (also known as INCB8761) is an orally bioavailable small molecule antagonist of the human C-C chemokine receptor 2 (CCR2).[1][2] In the complex landscape of oncology, the tumor microenvironment (TME) is a critical determinant of cancer progression, metastasis, and response to therapy.[3][4] A key feature of the TME in many solid tumors, such as pancreatic ductal adenocarcinoma (PDAC), is the dense infiltration of immunosuppressive myeloid cells.[5][6] The CCL2/CCR2 signaling axis is a major pathway responsible for recruiting these cells, particularly tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), from the bone marrow into the tumor.[5][7] By targeting this axis, this compound aims to remodel the TME from an immunosuppressive to an immune-active state, thereby hindering tumor growth and enhancing the efficacy of other anti-cancer treatments.[6][8]

Core Mechanism of Action

This compound functions as a potent and selective antagonist of the CCR2 receptor.[2] Its primary mechanism involves specifically binding to CCR2, a G-protein coupled receptor expressed on the surface of monocytes and macrophages, and preventing the binding of its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).[1][9] This blockade inhibits CCR2-mediated signal transduction, which is essential for the chemotaxis and migration of CCR2-expressing inflammatory monocytes from the bone marrow and their subsequent infiltration into the tumor.[7][8]

Within the TME, these monocytes differentiate into TAMs, which are key drivers of an immunosuppressive milieu.[5][6] By disrupting this recruitment process, this compound leads to a significant reduction in the population of TAMs within the tumor.[7][8] This depletion of immunosuppressive cells alleviates the suppression of cytotoxic T lymphocytes (CTLs), fostering a more robust anti-tumor immune response.[3][6]

Signaling Pathway Disruption

The CCL2/CCR2 signaling cascade is central to the trafficking of myeloid cells. Tumor cells and other stromal cells secrete CCL2, creating a chemokine gradient that attracts CCR2-positive monocytes. The binding of CCL2 to CCR2 initiates downstream signaling, including ERK phosphorylation and intracellular calcium mobilization, which promotes cell migration.[2] this compound directly interferes with the initial step of this pathway.

Caption: this compound blocks the CCL2/CCR2 axis, inhibiting monocyte recruitment.

Quantitative Data

The potency and effects of this compound have been quantified in various preclinical and clinical studies.

Table 1: In Vitro Potency of this compound

| Assay Type | Target Species | IC50 Value | Reference |

| CCR2 Antagonism | Human | 5.2 nM | [2] |

| CCR2 Antagonism | Mouse | 17 nM | [2] |

| CCR2 Antagonism | Rat | 13 nM | [2] |

| Chemotaxis Activity | Human | 3.9 nM | [2] |

| Whole Blood Assay | Human | 19 nM | [2] |

| Calcium Mobilization | Human | 3.3 nM | [2] |

| ERK Phosphorylation | Human | 0.5 nM | [2] |

| hERG Potassium Current | Human | 20 µM | [2] |

Table 2: Clinical Efficacy and Pharmacodynamics (Pancreatic Cancer)

| Study Combination | Patient Population | Metric | Result | Reference |

| PF-04136309 + FOLFIRINOX | Borderline Resectable / Locally Advanced | Objective Response Rate (ORR) | 49% (16 of 33 patients) | [5] |

| PF-04136309 + nab-paclitaxel/gemcitabine | Metastatic | Objective Response Rate (ORR) | 23.8% (5 of 21 patients) | [7][10] |

| PF-04136309 + FOLFIRINOX | Borderline Resectable / Locally Advanced | Pharmacodynamics | Decreased TAMs in tumors | [7] |

| PF-04136309 + nab-paclitaxel/gemcitabine | Metastatic | Pharmacodynamics | Decreased CD14+CCR2+ inflammatory monocytes in peripheral blood | [7][10] |

Impact on the Tumor Microenvironment

By inhibiting the recruitment of CCR2+ monocytes, this compound instigates significant changes within the TME.

-

Remodeling the Immune Landscape: The primary effect is the reduction of immunosuppressive TAMs and MDSCs.[5][8] This shift alters the balance of immune cells, favoring an anti-tumor response. Studies have shown that combining CCR2 inhibition with chemotherapy leads to increased infiltration of CD4+ and CD8+ T-cells and a reduction in FoxP3+ regulatory T-cells (Tregs).[6]

-

Crosstalk with Tumor-Initiating Cells (TICs): TAMs can directly enhance the properties of cancer stem cells, or TICs, by activating the STAT3 transcription factor.[6] By depleting TAMs, this compound can decrease the number of TICs, which are linked to chemoresistance and metastasis.[6] Preclinical studies demonstrated that CCR2 inhibition led to significantly reduced levels of phospho-STAT3 in malignant cells.[6]

-

Enhancing Chemotherapeutic Response: The dense, immunosuppressive TME is a major barrier to the efficacy of chemotherapy. By relieving this immunosuppression, this compound can improve the response to cytotoxic agents like gemcitabine and FOLFIRINOX.[5][6] This combination can lead to better tumor control and reduced metastasis.[5][8]

Caption: Logical flow of this compound's anti-tumor mechanism of action.

Experimental Protocols

The following methodologies have been central to elucidating the mechanism of action of this compound.

Flow Cytometry for Immune Cell Phenotyping

-

Objective: To quantify populations of immune cells in peripheral blood, bone marrow, and tumor biopsies.

-

Protocol:

-

Sample Preparation: Fresh peripheral blood, bone marrow aspirates, or single-cell suspensions from tumor biopsies are collected.[7]

-

Staining: Cells are incubated with a cocktail of fluorescently-conjugated antibodies against cell surface and intracellular markers. Key markers include CD45 (pan-leukocyte), CD14 (monocyte), CCR2, CD4, CD8, and FoxP3 (T-regulatory cells).[7]

-

Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.

-

Gating Strategy: Data is analyzed by sequentially "gating" on cell populations of interest to determine the percentage of specific subsets, such as the level of CD14+CCR2+ inflammatory monocytes (IMs).[7]

-

Immunohistochemistry (IHC) for Tissue Analysis

-

Objective: To assess the presence and localization of specific proteins (e.g., macrophages, pSTAT3) within the tumor tissue.

-

Protocol:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are prepared from biopsies.[6]

-

Antigen Retrieval: Slides are deparaffinized, rehydrated, and treated with heat-induced epitope retrieval methods.

-

Staining: Sections are incubated with primary antibodies against targets like CD68 (a macrophage marker) or phospho-STAT3 (pSTAT3).[6] This is followed by incubation with a secondary antibody linked to an enzyme (e.g., HRP) and a chromogenic substrate to produce a colored signal.

-

Imaging and Analysis: Stained slides are digitized and analyzed to quantify the intensity and distribution of the target protein within malignant cells and the surrounding stroma.[6]

-

In Vivo Preclinical Models

-

Objective: To evaluate the in vivo efficacy and mechanism of PF-04136309 on tumor growth, metastasis, and the TME.

-

Protocol:

-

Model System: Syngeneic orthotopic pancreatic cancer models are commonly used, where murine cancer cells (e.g., PAN02) are implanted into the pancreas of immunocompetent mice (e.g., C57BL/6).[6]

-

Treatment Regimen: Once tumors are established, mice are randomized into treatment groups: vehicle control, chemotherapy alone (e.g., gemcitabine), PF-04136309 alone, or the combination.[6] PF-04136309 is typically administered via oral gavage or subcutaneous injection.[6][11]

-

Endpoint Analysis: Tumor growth is monitored over time. At the end of the study, tumors and metastatic tissues are harvested for analysis by flow cytometry, IHC, or other molecular assays to assess changes in immune cell infiltration and signaling pathways.[6]

-

Caption: Experimental workflow for analyzing pharmacodynamic effects.

Conclusion

This compound represents a targeted immunotherapeutic strategy that reshapes the tumor microenvironment by disrupting a key pathway for myeloid cell recruitment. Its mechanism of action—the specific antagonism of CCR2—leads to a reduction in immunosuppressive TAMs and MDSCs, which in turn enhances anti-tumor T-cell activity and improves the efficacy of conventional chemotherapy. While clinical trials have shown promising pharmacodynamic effects and some clinical activity, challenges such as potential synergistic toxicities with certain chemotherapy regimens have been noted.[7] Further investigation is crucial to optimize its therapeutic application and identify patient populations most likely to benefit from this TME-modulating agent.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Chemokine-Directed Tumor Microenvironment Modulation in Cancer Immunotherapy | MDPI [mdpi.com]

- 5. Phase 1b study targeting tumour associated macrophages with CCR2 inhibition plus FOLFIRINOX in locally advanced and borderline resectable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting tumor-infiltrating macrophages decreases tumor-initiating cells, relieves immunosuppression and improves chemotherapeutic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Discovery and Development of INCB8761: A Technical Overview of a CCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), constitute a critical signaling axis in the tumor microenvironment. This pathway is instrumental in the recruitment of immunosuppressive myeloid cells, such as tumor-associated macrophages (TAMs) and monocytic myeloid-derived suppressor cells (MDSCs), which foster tumor progression, metastasis, and therapeutic resistance. Consequently, antagonizing the CCR2 receptor has emerged as a promising strategy in oncology. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of INCB8761 (also known as PF-4136309), a potent and selective small molecule antagonist of CCR2.

Discovery and Preclinical Profile of INCB8761

INCB8761 was identified through structure-activity relationship (SAR) studies on a novel (S)-3-aminopyrrolidine series of CCR2 antagonists.[1][2] The compound demonstrated potent antagonistic activity against human, mouse, and rat CCR2, along with high selectivity and a favorable in vitro and in vivo ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.[1][2]

In Vitro Pharmacology

The in vitro activity of INCB8761 was characterized through a series of binding and functional assays. The compound exhibited potent inhibition of CCR2-mediated signaling events, including intracellular calcium mobilization and ERK phosphorylation.[3]

| Parameter | Species | IC50 (nM) | Reference |

| CCR2 Binding Affinity | Human | 5.2 | [3] |

| Mouse | 17 | [3] | |

| Rat | 13 | [3] | |

| Chemotaxis Activity | Human | 3.9 | [2] |

| Whole Blood Assay | Human | 19 | [2] |

| Calcium Mobilization | Human | 3.3 | [3] |

| ERK Phosphorylation | Human | 0.5 | [3] |

| hERG Inhibition | Human | 20,000 | [3] |

| CYP Inhibition (various) | Human | >30,000 | [3] |

Pharmacokinetics

Pharmacokinetic studies in rats and dogs revealed that INCB8761 is orally bioavailable with a moderate half-life.[3]

| Species | Dose (mg/kg) | Route | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |

| Rat | 2 | IV | - | 2.5 | - | [3] |

| 10 | PO | 1.2 | - | 78 | [3] | |

| Dog | 2 | IV | - | 2.4 | - | [3] |

| 10 | PO | 0.25 | - | 78 | [3] |

Mechanism of Action: The CCL2-CCR2 Signaling Axis

The CCL2-CCR2 signaling pathway plays a multifaceted role in cancer progression. Tumor cells and stromal cells in the tumor microenvironment secrete CCL2, which then binds to CCR2 expressed on various immune cells, particularly monocytes. This interaction triggers the migration of these monocytes from the bone marrow to the tumor site, where they differentiate into immunosuppressive TAMs and MDSCs. These cells contribute to an immunosuppressive tumor microenvironment, promote angiogenesis, and facilitate tumor cell invasion and metastasis. INCB8761 acts as a competitive antagonist at the CCR2 receptor, blocking the binding of CCL2 and thereby inhibiting the recruitment of these detrimental myeloid cells.

References

The Role of PF-4136309 in Modulating Tumor-Associated Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, largely due to the presence of immunosuppressive cells, among which tumor-associated macrophages (TAMs) are key players. The recruitment of these macrophages to the tumor site is predominantly mediated by the C-C motif chemokine ligand 2 (CCL2) acting on its receptor, C-C chemokine receptor 2 (CCR2). PF-4136309, a potent and selective small molecule antagonist of CCR2, has emerged as a promising therapeutic agent to counteract this immunosuppressive axis. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its investigation.

Introduction: Targeting the CCL2-CCR2 Axis in Cancer

The CCL2-CCR2 signaling pathway is a critical driver of monocyte and macrophage recruitment to sites of inflammation and, pathologically, to tumors.[1] Tumor cells and stromal cells within the TME secrete CCL2, creating a chemokine gradient that attracts CCR2-expressing monocytes from the bloodstream.[1] Once within the tumor, these monocytes differentiate into TAMs, which predominantly adopt an M2-like phenotype. M2-polarized TAMs contribute to tumor progression through various mechanisms, including the promotion of angiogenesis, suppression of cytotoxic T-cell responses, and facilitation of tumor cell invasion and metastasis.

This compound (also known as INCB8761) is an orally bioavailable antagonist of human CCR2.[2][3] By specifically binding to CCR2, this compound prevents the binding of CCL2, thereby inhibiting receptor activation and downstream signal transduction.[3] This blockade of the CCL2-CCR2 axis disrupts the recruitment of immunosuppressive monocytes to the TME, offering a therapeutic strategy to reprogram the tumor immune landscape and enhance anti-tumor immunity.

Mechanism of Action of this compound

This compound functions as a competitive antagonist of the CCR2 receptor. Its primary mechanism involves the inhibition of the migration of CCR2-positive cells, particularly monocytes, to the tumor microenvironment. This leads to a reduction in the density of TAMs within the tumor, thereby alleviating their pro-tumoral functions.

The key molecular events modulated by this compound include:

-

Inhibition of Monocyte Recruitment: By blocking the CCL2/CCR2 axis, this compound prevents the chemotaxis of circulating monocytes towards the tumor.[4]

-

Reduction of TAM Infiltration: The decreased recruitment of monocytes results in a lower population of TAMs within the tumor microenvironment.[4]

-

Repolarization of Macrophages: While the primary effect is on recruitment, there is evidence to suggest that altering the cytokine milieu by reducing M2-TAMs can shift the balance towards a more pro-inflammatory, anti-tumor M1 macrophage phenotype.

-

Enhancement of Anti-Tumor Immunity: By reducing the number of immunosuppressive TAMs, this compound can lead to an increase in the infiltration and activity of cytotoxic CD8+ T-cells, thereby promoting an effective anti-tumor immune response.[5]

Quantitative Data

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Species | IC50 Value | Reference |

| CCR2 Binding | Human | 5.2 nM | [1][6][7] |

| Mouse | 17 nM | [1][6] | |

| Rat | 13 nM | [1][6] | |

| Chemotaxis Inhibition | Human | 3.9 nM | [1] |

| Mouse | 16 nM | [1] | |

| Rat | 2.8 nM | [1] | |

| Intracellular Calcium Mobilization | Human | 3.3 nM | [1] |

| ERK Phosphorylation | Human | 0.5 nM | [1] |

Table 2: Clinical Efficacy of PF-04136309 in Pancreatic Ductal Adenocarcinoma (Phase 1b study, NCT01413022)

| Treatment Arm | Recommended Phase 2 Dose | Objective Response Rate (ORR) | Patient Population | Reference |

| PF-04136309 + FOLFIRINOX | 500 mg twice daily | 49% (16 of 33 patients) | Borderline resectable or locally advanced | [5] |

| FOLFIRINOX alone (historical control) | N/A | 31% | N/A | [4] |

Signaling Pathways and Experimental Workflows

CCL2-CCR2 Signaling Pathway

The binding of CCL2 to its receptor, CCR2, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular signaling events that ultimately lead to cell migration and survival.

Caption: The CCL2-CCR2 signaling cascade and the inhibitory action of this compound.

Experimental Workflow: In Vitro Macrophage Polarization Assay

This workflow outlines the steps to assess the effect of this compound on macrophage polarization in vitro.

Caption: Workflow for assessing the impact of this compound on macrophage polarization.

Experimental Protocols

In Vitro Macrophage Polarization Assay

Objective: To determine the effect of this compound on the polarization of macrophages into M1 (pro-inflammatory) and M2 (anti-inflammatory) phenotypes.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1).

-

RosetteSep™ Human Monocyte Enrichment Cocktail.

-

Ficoll-Paque PLUS.

-

RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin.

-

Recombinant human M-CSF, IFN-γ, IL-4, and IL-13.

-

Lipopolysaccharide (LPS).

-

This compound.

-

6-well tissue culture plates.

-

Flow cytometry antibodies: anti-CD86, anti-CD206, and corresponding isotype controls.

-

RNA isolation kit and reagents for RT-qPCR.

-

ELISA kits for relevant cytokines (e.g., TNF-α, IL-10).

Protocol:

-

Monocyte Isolation: Isolate monocytes from human PBMCs using RosetteSep™ enrichment followed by Ficoll-Paque density gradient centrifugation.

-

Differentiation to M0 Macrophages: Seed the isolated monocytes in 6-well plates at a density of 1 x 10^6 cells/well in RPMI-1640 medium containing 50 ng/mL of M-CSF. Culture for 5-7 days to allow differentiation into naive (M0) macrophages.

-

Macrophage Polarization and Treatment:

-

M1 Polarization: Replace the medium with fresh medium containing 100 ng/mL LPS and 20 ng/mL IFN-γ.

-

M2 Polarization: Replace the medium with fresh medium containing 20 ng/mL IL-4 and 20 ng/mL IL-13.

-

Treatment: Concurrently with polarization, treat the cells with various concentrations of this compound or vehicle control (DMSO).

-

-

Incubation: Incubate the cells for 24-48 hours.

-

Analysis:

-

Flow Cytometry: Harvest the cells and stain for surface markers of M1 (CD86) and M2 (CD206) phenotypes. Analyze using a flow cytometer.

-

RT-qPCR: Isolate total RNA and perform reverse transcription followed by quantitative PCR to measure the expression of M1 (e.g., iNOS, TNFα) and M2 (e.g., Arg1, CD206) marker genes.

-

ELISA: Collect the culture supernatants and measure the concentration of secreted cytokines characteristic of M1 (e.g., TNF-α, IL-12) and M2 (e.g., IL-10) macrophages.

-

In Vitro Chemotaxis Assay

Objective: To evaluate the ability of this compound to inhibit CCL2-mediated macrophage migration.

Materials:

-

Differentiated macrophages (as prepared in 5.1) or a CCR2-expressing cell line (e.g., THP-1).

-

Transwell inserts (e.g., 8 µm pore size).

-

24-well plates.

-

Serum-free culture medium.

-

Recombinant human CCL2.

-

This compound.

-

Calcein-AM or other fluorescent cell stain.

-

Fluorescence plate reader.

Protocol:

-

Cell Preparation: Harvest differentiated macrophages and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Pre-treatment: Incubate the cell suspension with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

-

Assay Setup:

-

Add serum-free medium containing a predetermined optimal concentration of CCL2 to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add the pre-treated cell suspension to the upper chamber of the inserts.

-

-

Incubation: Incubate the plate at 37°C for 4-6 hours to allow for cell migration.

-

Quantification of Migration:

-

Carefully remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.

-

Stain the migrated cells on the bottom of the membrane with Calcein-AM.

-

Measure the fluorescence of the migrated cells using a fluorescence plate reader.

-

Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.

-

In Vivo Murine Pancreatic Cancer Model

Objective: To assess the in vivo efficacy of this compound in reducing tumor growth and modulating the tumor microenvironment in a pancreatic cancer model.

Materials:

-

Immunocompetent mice (e.g., C57BL/6).

-

Murine pancreatic cancer cell line (e.g., KPC).

-

This compound.

-

Vehicle for oral administration.

-

Surgical instruments for orthotopic injection.

-

Calipers for tumor measurement (for subcutaneous models).

-

Reagents for tissue processing, immunohistochemistry, and flow cytometry.

Protocol:

-

Tumor Implantation:

-

Orthotopic Model: Surgically implant murine pancreatic cancer cells into the pancreas of the mice.

-

Subcutaneous Model: Inject tumor cells subcutaneously into the flank of the mice.

-

-

Treatment: Once tumors are established (e.g., palpable or detectable by imaging), randomize mice into treatment and control groups. Administer this compound (e.g., by oral gavage) or vehicle daily.

-

Monitoring: Monitor tumor growth regularly using calipers (subcutaneous) or imaging techniques (orthotopic). Monitor the health and body weight of the mice.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

-

Tumor Growth: Measure the final tumor volume and weight.

-

Immunohistochemistry: Fix a portion of the tumor in formalin and embed in paraffin. Perform immunohistochemical staining for markers of TAMs (e.g., F4/80, CD68), M1 macrophages (iNOS), M2 macrophages (CD206), and T-cells (CD8).

-

Flow Cytometry: Digest a portion of the tumor to obtain a single-cell suspension. Perform multi-color flow cytometry to quantify the populations of different immune cells within the TME, including TAMs, myeloid-derived suppressor cells (MDSCs), and T-cell subsets.

-

Conclusion

This compound represents a targeted therapeutic strategy with the potential to significantly impact cancer treatment by modulating the immunosuppressive tumor microenvironment. By inhibiting the CCL2-CCR2 axis, this compound effectively reduces the infiltration of tumor-promoting TAMs, thereby creating a more favorable environment for anti-tumor immune responses. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to further elucidate the role of this compound and other CCR2 antagonists in oncology. Continued investigation into the optimal use of this compound, both as a monotherapy and in combination with other immunotherapies and conventional treatments, is warranted to fully realize its therapeutic potential.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. promocell.com [promocell.com]

- 3. Isolation of Mouse and Human Tumor-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Evaluating the Polarization of Tumor-Associated Macrophages Into M1 and M2 Phenotypes in Human Cancer Tissue: Technicalities and Challenges in Routine Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of PF-4136309 in Inflammatory Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-4136309, also known as INCB8761, is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). This receptor and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), are pivotal in orchestrating the migration and infiltration of monocytes and macrophages to sites of inflammation. By blocking the CCL2/CCR2 signaling axis, this compound effectively inhibits the recruitment of these key inflammatory cells, thereby representing a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the biological function of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying signaling pathways.

Mechanism of Action

This compound functions as a competitive antagonist at the CCR2 receptor.[1] Its primary mechanism involves blocking the binding of CCL2 to CCR2, which is predominantly expressed on the surface of monocytes, macrophages, and memory T-lymphocytes.[2][3] This blockade prevents the initiation of downstream intracellular signaling cascades that are crucial for cell migration, proliferation, and the production of inflammatory cytokines.[4][5]

Signaling Pathways

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a conformational change that activates intracellular heterotrimeric G proteins, primarily of the Gαi family.[4] This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate various downstream effector molecules. This compound's antagonism of CCR2 inhibits these signaling events. The key pathways affected include:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Crucial for cell survival and proliferation.[4][5]

-

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: Involved in regulating the expression of genes related to inflammation and immune responses.[4][5]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Including p38 and ERK, this pathway plays a significant role in cell migration and cytokine production.[4][5]

-

Intracellular Calcium Mobilization: CCL2 binding to CCR2 induces a rapid and transient increase in intracellular calcium concentration, a key second messenger in cell activation and chemotaxis.[6]

dot

Quantitative Data

This compound has demonstrated potent and selective inhibitory activity in a range of in vitro assays.

Table 1: In Vitro Potency of this compound

| Assay Type | Species | IC50 Value (nM) | Reference |

| CCR2 Binding | Human | 5.2 | [6] |

| Mouse | 17 | [6] | |

| Rat | 13 | [6] | |

| Chemotaxis | Human | 3.9 | [6] |

| Mouse | 16 | [6] | |

| Rat | 2.8 | [6] | |

| Whole Blood Assay | Human | 19 | [6] |

| Intracellular Calcium Mobilization | Human | 3.3 | [6] |

| ERK Phosphorylation | Human | 0.5 | [6] |

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Dose (mg/kg) | Route | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Reference |

| Rat | 10 | Oral | 1.2 | 2.5 | 78 | [6] |

| Dog | 10 | Oral | 0.25 | 2.4 | 78 | [6] |

Application in Inflammatory Disease Models

While extensive clinical development has focused on pancreatic cancer, the mechanism of action of this compound makes it a strong candidate for treating various inflammatory diseases. Preclinical studies have explored its utility in models of inflammation.

-

Thioglycollate-Induced Peritonitis: In a mouse model of thioglycollate-induced inflammation, a CCR2 antagonist demonstrated an ED50 of 3 mg/kg in inhibiting the influx of leukocytes, monocytes/macrophages, and T-lymphocytes.[7]

-

Osteoarthritis (OA): The CCL2/CCR2 axis is implicated in the pathogenesis of OA, contributing to inflammation, cartilage degradation, and pain.[7][8] Systemic or intra-articular administration of a CCR2 antagonist has been shown to reverse knee hyperalgesia in a mouse model of OA.[8] While this compound entered a Phase 2 clinical trial for OA pain, the results have not been publicly reported.[7]

-

Rheumatoid Arthritis (RA): The recruitment of monocytes and macrophages into the synovium is a hallmark of RA. Although CCR2 antagonists have been investigated for RA, some have not demonstrated clinical efficacy.[7]

-

Colitis: The CCL2/CCR2 pathway is involved in the pathogenesis of inflammatory bowel disease by promoting the migration of inflammatory monocytes to the colon.[5]

Experimental Protocols

Chemotaxis Assay (Transwell or Boyden Chamber)

This assay measures the ability of a compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

Materials:

-

CCR2-expressing cells (e.g., THP-1 monocytic cell line)

-

Recombinant human CCL2

-

This compound

-

Transwell inserts (e.g., 5 µm pore size)

-

24-well plates

-

Serum-free cell culture medium

-

Cell staining and quantification reagents (e.g., Calcein-AM or Crystal Violet)

Protocol:

-

Cell Preparation: Culture CCR2-expressing cells to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to the assay. Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Antagonist Pre-treatment: Incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.

-

Assay Setup:

-

Add serum-free medium containing CCL2 (chemoattractant) to the lower wells of the 24-well plate. Include a negative control well with medium only.

-

Carefully place the Transwell inserts into the wells.

-

Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

-

Quantification of Migrated Cells:

-

Remove the Transwell inserts.

-

Remove non-migrated cells from the top surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the bottom surface of the membrane.

-

Quantify the migrated cells by microscopy or by eluting the stain and measuring absorbance.

-

dot

Intracellular Calcium Flux Assay

This assay measures the ability of this compound to block CCL2-induced increases in intracellular calcium.

Materials:

-

CCR2-expressing cells

-

Recombinant human CCL2

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM)

-

Flow cytometer or fluorescence plate reader with kinetic reading capabilities

Protocol:

-

Cell Preparation: Harvest CCR2-expressing cells and resuspend them in a suitable buffer.

-

Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Indo-1 AM) for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells to remove excess dye.

-

Antagonist Pre-treatment: Resuspend the dye-loaded cells and pre-incubate with various concentrations of this compound or vehicle for 10-20 minutes.

-

Measurement:

-

Acquire a baseline fluorescence reading using a flow cytometer or plate reader.

-

Add CCL2 to the cell suspension to stimulate calcium flux.

-

Continue to record the fluorescence signal over time to measure the change in intracellular calcium concentration.

-

The inhibitory effect of this compound is determined by the reduction in the CCL2-induced fluorescence peak.

-

Whole Blood Assay

This ex vivo assay assesses the functional activity of a CCR2 antagonist on monocytes within a more physiologically relevant environment.

Protocol Overview:

-

Blood Collection: Collect fresh heparinized whole blood from human donors or preclinical species.

-

Antagonist Incubation: Aliquot the whole blood and incubate with various concentrations of this compound or vehicle control.

-

Stimulation: Add CCL2 to the blood samples to stimulate CCR2 on monocytes.

-

Readout: Measure a downstream functional response. This can include:

-

Shape Change: Chemokine stimulation induces a change in monocyte shape, which can be quantified by flow cytometry based on forward scatter.[1]

-

Cytokine Release: Measure the release of inflammatory cytokines into the plasma by ELISA or other immunoassays.[9]

-

Receptor Occupancy: Assess the binding of a fluorescently labeled anti-CCR2 antibody to determine the degree of receptor blockade by the antagonist.

-

Conclusion

This compound is a well-characterized, potent, and selective CCR2 antagonist with a clear mechanism of action that translates to functional inhibition of inflammatory cell migration. The quantitative data from in vitro and preclinical studies support its potential as a therapeutic agent in a range of inflammatory diseases. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological functions of this compound and other CCR2 antagonists in various disease models. While clinical success has been pursued primarily in oncology, the foundational role of the CCL2/CCR2 axis in inflammation warrants continued exploration of this compound's therapeutic potential in inflammatory and autoimmune disorders.

References

- 1. Assessment of chemokine receptor function on monocytes in whole blood: In vitro and ex vivo evaluations of a CCR2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bu.edu [bu.edu]

- 3. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. The role of intra-articular neuronal CCR2 receptors in knee joint pain associated with experimental osteoarthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | A Sensitive Whole Blood Assay Detects Antigen-Stimulated Cytokine Release From CD4+ T Cells and Facilitates Immunomonitoring in a Phase 2 Clinical Trial of Nexvax2 in Coeliac Disease [frontiersin.org]

PF-4136309: A Deep Dive into its Antagonistic Effect on Monocyte Chemotaxis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PF-4136309, a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2). The document delves into the molecule's mechanism of action, its quantifiable effects on monocyte chemotaxis, and detailed experimental protocols for assessing its efficacy. This information is intended to support further research and development efforts in fields such as inflammation, immunology, and oncology.

Core Mechanism of Action

This compound, also known as INCB8761, is an orally bioavailable small molecule that functions as a CCR2 antagonist.[1][2] CCR2 is a G-protein coupled receptor predominantly expressed on the surface of monocytes and macrophages.[1][3] Its primary ligand is the monocyte chemoattractant protein-1 (MCP-1), also known as chemokine (C-C motif) ligand 2 (CCL2).[1][3] The binding of CCL2 to CCR2 triggers a signaling cascade that induces the directed migration, or chemotaxis, of these immune cells to sites of inflammation.[3][4]

By specifically binding to CCR2, this compound competitively inhibits the binding of CCL2.[1] This blockade prevents the activation of the downstream signaling pathways responsible for cell migration.[1] Consequently, this compound effectively inhibits the recruitment of monocytes and macrophages to tissues, thereby modulating inflammatory responses and the tumor microenvironment.[2] This mechanism of action makes this compound a promising therapeutic candidate for a range of inflammatory diseases and cancers where monocyte infiltration is a key pathological feature.[2][5]

Quantitative Efficacy of this compound

The potency of this compound has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the reported IC50 values for this compound across different species and assay types.

| Assay Type | Species | IC50 (nM) | Reference |

| CCR2 Binding | Human | 5.2 | [6][7][8] |

| Mouse | 17 | [2][6][8] | |

| Rat | 13 | [2][6][8] | |

| Monocyte Chemotaxis | Human | 3.9 | [3][6][9] |

| Mouse | 16 | [2][6] | |

| Rat | 2.8 | [2][6] | |

| Whole Blood Assay | Human | 19 | [3][6] |

| Calcium Mobilization | Human | 3.3 | [6] |

| ERK Phosphorylation | Human | 0.5 | [6] |

Signaling Pathway Inhibition

The following diagram illustrates the canonical CCL2/CCR2 signaling pathway and the inhibitory action of this compound.

Caption: Inhibition of CCL2/CCR2 signaling by this compound.

Experimental Protocol: Monocyte Chemotaxis Assay

This protocol outlines a typical in vitro monocyte chemotaxis assay to evaluate the inhibitory effect of compounds like this compound. This method is based on the Boyden chamber or Transwell® system.[10]

1. Cell Preparation:

-

Isolate primary human monocytes from peripheral blood using methods such as magnetic bead selection with anti-CD14 antibodies.[10] Alternatively, a monocytic cell line like THP-1 can be used.[11][12]

-

Culture and maintain the cells in an appropriate medium (e.g., RPMI 1640 supplemented with 10% FBS and 25 mM HEPES).[11]

-

Prior to the assay, harvest the cells and resuspend them in a serum-free medium at a concentration of 1.0-1.5 x 10^6 cells/mL.[11]

2. Assay Plate Setup:

-

Use a 24-well or 96-well plate with permeable inserts (e.g., 5.0 µm pore size polyester membrane).[10]

-

In the lower chamber, add the chemoattractant, which is typically recombinant human CCL2/MCP-1.[11] Include control wells with serum-free medium only (negative control) and wells with a known concentration of CCL2/MCP-1 (positive control).

-

For testing this compound, prepare serial dilutions of the compound and add them to the lower chambers along with the chemoattractant.

3. Cell Migration:

-

Add the prepared monocyte cell suspension to the upper chamber of the inserts.[11]

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for significant cell migration (e.g., 4 hours).[10]

4. Quantification of Migration:

-

After incubation, carefully remove the inserts.

-

Quantify the number of cells that have migrated to the lower chamber. This can be achieved through several methods:

- Direct Cell Counting: Aspirate the medium from the lower chamber and count the cells using a hemocytometer or an automated cell counter.

- Fluorescence-based Assay: Pre-label the cells with a fluorescent dye (e.g., Calcein-AM) before the assay.[12] After migration, measure the fluorescence in the lower chamber using a plate reader.

- ATP-based Luminescence Assay: Measure the cellular ATP levels in the lower chamber using a commercially available kit (e.g., CellTiter-Glo®). The luminescent signal is proportional to the number of migrated cells.[10]

5. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the positive control (chemoattractant alone).

-

Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram provides a visual representation of the monocyte chemotaxis assay workflow.

Caption: Workflow for a monocyte chemotaxis assay.

References

- 1. Facebook [cancer.gov]

- 2. medkoo.com [medkoo.com]

- 3. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. adooq.com [adooq.com]

- 9. caymanchem.com [caymanchem.com]

- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 11. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

INCB8761: A Preclinical Deep Dive into Targeting the Tumor Microenvironment in Pancreatic Cancer

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical data for INCB8761 (also known as PF-4136309), a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the tumor microenvironment in pancreatic ductal adenocarcinoma (PDAC).

Executive Summary

Pancreatic cancer stands as one of the most lethal malignancies, largely due to a dense, desmoplastic stroma that fosters a profoundly immunosuppressive tumor microenvironment (TME). A key driver of this immunosuppression is the infiltration of tumor-associated macrophages (TAMs). The recruitment of these myeloid cells is primarily mediated by the interaction of the chemokine CCL2 with its receptor, CCR2. INCB8761 is a small molecule inhibitor designed to block this critical signaling axis. Preclinical studies have demonstrated its ability to modulate the TME, inhibit tumor progression, and reduce metastasis, positioning it as a promising candidate for further investigation, particularly in combination with other therapeutic modalities.

Mechanism of Action: Disrupting Macrophage Recruitment

The CCL2-CCR2 signaling axis is a pivotal pathway in the pathogenesis of pancreatic cancer.[1] Tumor cells and other components of the TME, such as pancreatic stellate cells, secrete CCL2, creating a chemotactic gradient that attracts CCR2-expressing monocytes from the bone marrow and circulation into the tumor.[2][3] Once within the TME, these monocytes differentiate into M2-polarized TAMs, which promote tumor growth, angiogenesis, invasion, and suppress the anti-tumor activity of T cells.[1][4]

INCB8761 acts as a potent antagonist at the CCR2 receptor, effectively blocking the binding of CCL2 and inhibiting the downstream signaling cascade that leads to monocyte migration.[2][5] This blockade is hypothesized to deplete the TME of immunosuppressive TAMs, thereby shifting the balance towards an anti-tumor immune response and impeding tumor growth and metastasis.[1][6]

In Vitro Potency and Selectivity

INCB8761 has demonstrated potent antagonist activity against CCR2 across multiple species in various in vitro assays. Its high selectivity and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profile established it as a strong candidate for in vivo evaluation.[2][7]

| Assay Type | Target | Species | IC50 Value |

| Radioligand Binding | CCR2 | Human | 5.2 nM |

| Radioligand Binding | CCR2 | Mouse | 17 nM |

| Radioligand Binding | CCR2 | Rat | 13 nM |

| Chemotaxis | CCR2 | Human | 3.9 nM |

| Chemotaxis | CCR2 | Mouse | 16 nM |

| Chemotaxis | CCR2 | Rat | 2.8 nM |

| Calcium Mobilization | CCR2 | Human | 3.3 nM |

| ERK Phosphorylation | CCR2 | Human | 0.5 nM |

| Whole Blood Assay | CCR2 | Human | 19 nM |

| hERG Patch Clamp | hERG Potassium Channel | Human | 20 µM |

| Data sourced from MedChemExpress and related publications.[5] |

Key Experimental Protocols

Chemotaxis Assay:

-

Cells: Human monocytes or cell lines engineered to express CCR2.

-

Apparatus: Modified Boyden chamber or similar multi-well migration plate (e.g., Transwell) with a porous membrane.

-

Protocol:

-

Cells are pre-incubated with varying concentrations of INCB8761 or vehicle control.

-

The lower chamber is filled with media containing a specific concentration of the chemoattractant CCL2.

-

The pre-treated cells are added to the upper chamber.

-

The plate is incubated for a period (e.g., 1-3 hours) at 37°C to allow cell migration across the membrane towards the CCL2 gradient.

-

Migrated cells in the lower chamber are quantified using a fluorescent dye (e.g., Calcein-AM) or by cell counting.

-

IC50 values are calculated by plotting the percentage of migration inhibition against the concentration of INCB8761.

-

ERK Phosphorylation Assay:

-

Cells: CCR2-expressing cells.

-

Protocol:

-

Cells are serum-starved to reduce basal signaling.

-

Cells are pre-treated with different concentrations of INCB8761.

-

Cells are then stimulated with CCL2 for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.

-

Cell lysates are collected, and protein concentration is determined.

-

Phosphorylated ERK (p-ERK) and total ERK levels are measured using Western blot or a quantitative immunoassay (e.g., ELISA).

-

The ratio of p-ERK to total ERK is calculated, and the inhibitory effect of INCB8761 is determined to calculate the IC50.

-

In Vivo Preclinical Efficacy in Pancreatic Cancer Models

The efficacy of CCR2 inhibition has been evaluated in various preclinical models of pancreatic cancer, which are crucial for understanding disease biology and testing novel therapeutics.[8] These models have shown that blocking CCR2 can deplete TAMs, leading to inhibited tumor growth and reduced metastasis.[1][6]

Animal Models in Pancreatic Cancer Research

-

Genetically Engineered Mouse Models (GEMMs): These models, such as the KPC mouse (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre), faithfully recapitulate the genetic progression and complex tumor microenvironment of human PDAC.[9][10] They are considered a gold standard for testing therapies that target the TME.

-

Orthotopic Xenograft Models: In these models, human pancreatic cancer cell lines or patient-derived tumor fragments (PDX) are implanted directly into the pancreas of immunodeficient mice.[11] This allows the tumor to grow in its native organ environment, which is considered superior to subcutaneous models for studying tumor-stroma interactions.[11]

While specific quantitative data on tumor growth inhibition and survival for INCB8761 monotherapy in these models is not extensively detailed in the public literature, a Phase 1b trial of a CCR2 inhibitor (PF-04136309, the same compound as INCB8761) in combination with FOLFIRINOX chemotherapy reported a promising objective tumor response rate in patients, supporting the preclinical hypothesis.[6]

In Vivo Experimental Workflow

The typical workflow for assessing a TME-modifying agent like INCB8761 involves tumor implantation, drug administration, and multi-faceted analysis of the tumor and its microenvironment.

The Rationale for Combination Therapies

Given the complexity and therapeutic resistance of pancreatic cancer, combination strategies are essential.[12][13] The ability of INCB8761 to remodel the immunosuppressive TME makes it an attractive partner for other anti-cancer agents.

-

With Chemotherapy (e.g., FOLFIRINOX): Standard chemotherapy can induce immunogenic cell death, releasing tumor antigens. However, it can also increase the infiltration of myeloid-derived suppressor cells. By blocking monocyte recruitment with INCB8761, the TME can be rendered more susceptible to immune attack, potentially synergizing with the effects of chemotherapy.[6]

-

With Immunotherapy (e.g., Anti-PD-1): Pancreatic cancer is notoriously "cold," with few infiltrating T cells, making it resistant to immune checkpoint inhibitors (ICIs).[14] By depleting immunosuppressive TAMs, INCB8761 may "heat up" the TME, allowing for enhanced T cell infiltration and activation, thereby sensitizing the tumor to the effects of ICIs. Preclinical studies combining a CCR2/CCR5 dual antagonist with radiation and anti-PD-1 therapy have shown superior anti-tumor responses.[6]

Conclusion

INCB8761 is a potent and selective CCR2 antagonist that effectively targets a key mechanism of immune evasion in pancreatic cancer. Preclinical data strongly support its mechanism of action in blocking the recruitment of tumor-promoting macrophages. By remodeling the tumor microenvironment, INCB8761 holds significant promise as a component of combination therapy regimens, potentially overcoming the resistance of pancreatic cancer to both chemotherapy and immunotherapy. Further clinical investigation is warranted to fully elucidate its therapeutic potential in this challenging disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CCR2/CCR5 inhibitor permits the radiation-induced effector T cell infiltration in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advancements in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mouse models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Progress in Animal Models of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modeling pancreatic cancer in mice for experimental therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Developing effective combination therapy for pancreatic cancer: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combination Therapies and Drug Delivery Platforms in Combating Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Combination therapy for pancreatic cancer: anti-PD-(L)1-based strategy - PMC [pmc.ncbi.nlm.nih.gov]

The Structural-Activity Relationship of PF-4136309: A Deep Dive into a Potent CCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4136309, also known as INCB8761, is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis.[3][4][5] By blocking the CCL2/CCR2 signaling axis, this compound effectively inhibits the migration of these immune cells, thereby modulating inflammatory responses and the tumor microenvironment.[2][4] This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of this compound, detailing its mechanism of action, binding modes, and the impact of structural modifications on its biological activity.

Core Structure and Mechanism of Action

This compound belongs to a series of (S)-3-aminopyrrolidine derivatives.[3][6] Its antagonistic activity stems from its ability to bind to CCR2, a G-protein coupled receptor (GPCR), and prevent the binding of its endogenous ligand, CCL2.[4][7] This blockade inhibits downstream signaling pathways, including intracellular calcium mobilization and extracellular signal-regulated kinase (ERK) phosphorylation, which are crucial for monocyte chemotaxis.[1][3]

Structural Activity Relationship (SAR) Insights

The development of this compound involved extensive SAR studies on the (S)-3-aminopyrrolidine scaffold. A key finding was the superiority of the S-configuration on the pyrrolidine ring for CCR2 binding, a contrast to a previously identified series where the R-configuration was critical.[3]

The structure of this compound can be dissected into three main components, each contributing to its high affinity and selectivity:

-

The (S)-3-aminopyrrolidine core: This central scaffold is crucial for the correct orientation of the other functional groups within the CCR2 binding pocket.

-

The substituted cyclohexyl moiety: Modifications at the 4-position of the cyclohexyl group were found to significantly influence potency. The specific substitution in this compound is optimized for strong interaction with the receptor.[3]

-

The aromatic substituents: The nature and position of substituents on the aromatic rings are critical for both potency and selectivity. For instance, substitution on the 2-pyridyl ring was explored to enhance CCR2 activity. While substitutions at the 4- or 6-positions were detrimental to binding affinity, a methyl group at the 5-position slightly improved binding and significantly enhanced chemotaxis inhibitory activity.[3]

Furthermore, efforts to mitigate off-target effects, such as hERG potassium channel activity, involved modifications of the trifluoromethylphenyl group. Replacing it with a trifluoromethylpyridyl moiety, specifically the 4-trifluoromethyl-2-pyridyl analogue, resulted in weaker hERG activity while maintaining potent CCR2 antagonism.[3]

Quantitative Biological Data

The biological activity of this compound and its analogs has been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Assay | Species | IC50 (nM) |

| CCR2 Binding | Human | 5.2[1] |

| Mouse | 17[1] | |

| Rat | 13[1] | |

| Chemotaxis | Human | 3.9[1] |

| Mouse | 16[1] | |

| Rat | 2.8[1] | |

| Calcium Mobilization | - | 3.3[1][3] |

| ERK Phosphorylation | - | 0.5[1][3] |

| hERG Patch Clamp | - | 20,000[1][3] |

| Pharmacokinetic Parameter | Rat | Dog |

| Tmax (oral, 10 mg/kg) | 1.2 h[3] | 0.25 h[3] |

| Oral Bioavailability | 78%[3] | 78%[3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

CCR2 Radioligand Binding Assay

This competitive binding assay measures the ability of a test compound to displace a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2) from the receptor.

Protocol Outline:

-

Membrane Preparation: Cell membranes expressing CCR2 are prepared from a suitable cell line (e.g., HEK293).

-

Assay Setup: In a 96-well filter plate, the following are added to each well:

-

Total Binding: Assay buffer, radiolabeled ligand, and CCR2 membranes.

-

Non-specific Binding: Unlabeled CCL2 (high concentration), radiolabeled ligand, and CCR2 membranes.

-

Compound Competition: Serial dilutions of the test compound, radiolabeled ligand, and CCR2 membranes.

-

-

Incubation: The plate is incubated to allow binding to reach equilibrium.

-

Filtration and Washing: The contents are filtered, and the filters are washed to remove unbound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC50 value is calculated from the competition curve.

Monocyte Chemotaxis Assay

This assay evaluates the ability of a compound to inhibit the migration of monocytes towards a chemoattractant (CCL2).

Protocol Outline:

-

Cell Preparation: Human monocytes are isolated from peripheral blood.

-

Assay Setup: A Boyden chamber or a similar multi-well insert system with a porous membrane is used.

-

The lower chamber contains the chemoattractant (CCL2) and varying concentrations of the test compound.

-

The upper chamber contains the isolated monocytes.

-

-

Incubation: The plate is incubated to allow for cell migration through the membrane.

-

Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting, or by using a fluorescent dye to label the cells and measuring the fluorescence.

-

Data Analysis: The IC50 value for the inhibition of chemotaxis is determined.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to block the increase in intracellular calcium concentration induced by CCL2 binding to CCR2.

Protocol Outline:

-

Cell Preparation: A suitable cell line expressing CCR2 is seeded in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.

-

Stimulation: CCL2 is added to the wells to stimulate the cells.

-

Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The IC50 value for the inhibition of calcium mobilization is calculated.

ERK Phosphorylation Assay

This assay determines the effect of a compound on the phosphorylation of ERK, a downstream signaling molecule in the CCR2 pathway.

Protocol Outline:

-

Cell Culture and Treatment: Cells expressing CCR2 are treated with varying concentrations of the test compound, followed by stimulation with CCL2.

-

Cell Lysis: The cells are lysed to extract the proteins.

-

Western Blotting:

-

The protein lysates are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Secondary antibodies conjugated to a detection enzyme are used.

-

-

Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate.

-

Data Analysis: The ratio of p-ERK to total ERK is quantified, and the IC50 value for the inhibition of ERK phosphorylation is determined.

hERG Patch Clamp Assay

This electrophysiological assay assesses the potential of a compound to block the hERG potassium channel, which is a critical indicator of potential cardiotoxicity.

Protocol Outline:

-

Cell Preparation: HEK293 cells stably expressing the hERG channel are used.

-

Patch Clamp Recording: The whole-cell patch-clamp technique is employed to record the hERG current (IKr).

-

Compound Application: The cells are exposed to increasing concentrations of the test compound.

-

Current Measurement: The effect of the compound on the amplitude of the hERG current is measured.

-

Data Analysis: The IC50 value for the inhibition of the hERG current is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

CCR2 signaling pathway and the inhibitory action of this compound.

General workflow for the structural activity relationship studies.

Conclusion

This compound is a highly potent and selective CCR2 antagonist that emerged from rigorous structural-activity relationship studies. Its (S)-3-aminopyrrolidine core, combined with optimized substitutions on the cyclohexyl and aromatic moieties, confers excellent in vitro and in vivo activity. The detailed understanding of its SAR, guided by a suite of robust biological assays, has been instrumental in its development as a clinical candidate for inflammatory diseases and cancer. This guide provides a comprehensive overview of the key data and methodologies that underpin our current understanding of this important molecule.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

In Vivo Pharmacodynamics of PF-4136309: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of PF-4136309 (also known as INCB8761), a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). This document details the mechanism of action, summarizes key quantitative in vivo data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction

This compound is an orally bioavailable small molecule that selectively inhibits CCR2, a key receptor involved in the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis.[1][2] The primary ligand for CCR2 is the chemokine CCL2 (monocyte chemoattractant protein-1), and the CCL2-CCR2 axis is a critical pathway in the pathophysiology of various inflammatory diseases and cancers.[3][4] By blocking the interaction between CCL2 and CCR2, this compound disrupts the downstream signaling cascades that lead to monocyte and macrophage migration, thereby modulating the immune landscape of diseased tissues.[5][6]

Mechanism of Action

This compound acts as a non-competitive antagonist of CCR2. It binds to the receptor and prevents the conformational changes necessary for G-protein coupling and subsequent intracellular signaling upon CCL2 binding. This blockade inhibits downstream signaling pathways, including the JAK/STAT, MAPK, and PI3K/Akt pathways, which are crucial for cell migration, survival, and differentiation.[4][7] In vivo, this translates to a reduction in the infiltration of CCR2-expressing inflammatory monocytes into tissues, which can lead to a decrease in inflammation and a modulation of the tumor microenvironment.[5][8]

In Vitro and In Vivo Potency

This compound has demonstrated potent and selective inhibition of CCR2 across multiple species. The following tables summarize key in vitro and in vivo pharmacokinetic and pharmacodynamic parameters.

Table 1: In Vitro Potency of this compound [7]

| Assay | Species | IC50 (nM) |

| CCR2 Binding | Human | 5.2 |

| Mouse | 17 | |

| Rat | 13 | |

| Chemotaxis | Human | 3.9 |

| Mouse | 16 | |

| Rat | 2.8 | |

| Whole Blood Assay | Human | 19 |

| Calcium Mobilization | Human | 3.3 |

| ERK Phosphorylation | Human | 0.5 |

Table 2: In Vivo Pharmacokinetics of this compound (Oral Administration) [3]

| Species | Dose (mg/kg) | Tmax (h) | Cmax (nM) | AUC (nM·h) | Bioavailability (%) |

| Rat | 10 | 1.2 | 610 | 2723 | 78 |

| Dog | 10 | 0.25 | 20039 | 35560 | 78 |

Table 3: In Vivo Pharmacodynamic Effects of this compound in a Pancreatic Cancer Mouse Model [5][9]

| Treatment Group | Dose (mg/kg) | Route | Schedule | Effect on Tumor-Infiltrating Macrophages | Effect on Inflammatory Monocytes |

| Vehicle Control | - | - | - | No significant change | No significant change |

| PF-04136309 | 100 | Subcutaneous | Twice-daily | Significant reduction | Significant reduction |

Experimental Protocols

Orthotopic Pancreatic Cancer Mouse Model

This protocol describes the evaluation of this compound in a murine orthotopic pancreatic cancer model to assess its impact on tumor growth and the tumor immune microenvironment.[10]

Objective: To determine the in vivo efficacy of this compound in reducing primary tumor growth and modulating the infiltration of tumor-associated macrophages and inflammatory monocytes.

Materials:

-

Animal Model: Immunocompetent C57BL/6 mice.

-

Cell Line: Murine pancreatic cancer cell line (e.g., KPC).

-

Test Article: this compound (formulated for subcutaneous injection).

-

Vehicle Control: Appropriate vehicle for this compound.

-

Surgical and Dosing Equipment: Standard surgical instruments, syringes, and needles.

-

Analytical Equipment: Flow cytometer, equipment for histology and immunohistochemistry.

Procedure:

-

Cell Culture: Culture KPC cells under standard sterile conditions.

-

Tumor Cell Implantation:

-

Anesthetize C57BL/6 mice.

-

Surgically expose the pancreas.

-

Inject 1 x 10^6 KPC cells in 50 µL of sterile PBS into the head of the pancreas.

-

Suture the incision and monitor the animals for recovery.

-

Allow tumors to establish for a predetermined period (e.g., 7-10 days).

-

-

Treatment Regimen:

-

Randomize mice into treatment and vehicle control groups.

-

Administer this compound (e.g., 100 mg/kg) or vehicle control via subcutaneous injection twice daily.[5]

-

Continue the treatment for a defined period (e.g., 2-3 weeks).

-

-

Monitoring:

-

Monitor tumor growth using non-invasive imaging techniques (e.g., ultrasound).

-

Record animal body weight and monitor for any signs of toxicity.

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Excise the tumors and record their weight and volume.

-

Process a portion of the tumor for histological and immunohistochemical analysis to visualize immune cell infiltration (e.g., F4/80 for macrophages).

-

Process the remaining tumor tissue into a single-cell suspension for flow cytometric analysis of immune cell populations, including tumor-associated macrophages (TAMs) and inflammatory monocytes.[9]

-

Visualizations

Signaling Pathway of CCR2 Inhibition by this compound

References

- 1. selleckchem.com [selleckchem.com]

- 2. medkoo.com [medkoo.com]

- 3. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting tumor-infiltrating macrophages decreases tumor-initiating cells, relieves immunosuppression and improves chemotherapeutic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Phase 1b study targeting tumour associated macrophages with CCR2 inhibition plus FOLFIRINOX in locally advanced and borderline resectable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for In Vivo Mouse Studies with PF-4136309

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4136309, also known as INCB8761, is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1] The CCL2/CCR2 signaling axis is a critical pathway in the tumor microenvironment, playing a key role in the recruitment of immunosuppressive myeloid cells such as tumor-associated macrophages (TAMs) and monocytic myeloid-derived suppressor cells (M-MDSCs). These cells contribute to tumor progression, metastasis, and resistance to therapy. By blocking the CCL2/CCR2 pathway, this compound inhibits the migration of these immunosuppressive cells into the tumor, thereby modulating the tumor microenvironment and potentially enhancing anti-tumor immunity.[2][3][4] Preclinical studies in mouse models of pancreatic cancer have demonstrated that this compound can inhibit tumor growth and reduce metastasis.[2]

These application notes provide a detailed overview of the experimental protocols for in vivo mouse studies with this compound, based on publicly available data. The information is intended to guide researchers in designing and executing their own preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Potency of this compound

| Assay | Species | IC50 (nM) |

| CCR2 Binding | Human | 5.2 |

| Mouse | 17 | |

| Rat | 13 | |

| Chemotaxis | Human | 3.9 |

| Mouse | 16 | |

| Rat | 2.8 | |

| Calcium Mobilization | - | 3.3 |

| ERK Phosphorylation | - | 0.5 |

Table 2: Pharmacokinetic Parameters of this compound

| Species | Dose | Route | Tmax (h) | Half-life (h) | Oral Bioavailability (%) |

| Rat | 2 mg/kg | IV | - | 2.5 | - |

| 10 mg/kg | PO | 1.2 | - | 78 | |

| Dog | 2 mg/kg | IV | - | 2.4 | - |

| 10 mg/kg | PO | 0.25 | - | 78 | |

| Mouse | Not Specified | PO | Not Specified | Not Specified | 47 |

Table 3: Summary of In Vivo Efficacy Studies of this compound in Mouse Models of Pancreatic Cancer

| Mouse Model | Treatment Regimen | Key Findings | Reference |

| Orthotopic Pancreatic Cancer | This compound (100 mg/kg, s.c., b.i.d.) | - Decreased circulating inflammatory monocytes- Increased inflammatory monocytes in bone marrow- Depletion of inflammatory monocytes and macrophages in the primary tumor and premetastatic liver- Reduced tumor growth and metastasis | Sanford et al., 2013[2] |

| Pulmonary Metastasis of Pancreatic Cancer | This compound (10 mg/kg, i.v.) + Gemcitabine (20 mg/kg, i.v.) | - Potent anti-tumor efficacy | (Data from a study on PGEM/PF-4136309 micelles) |

Signaling Pathway and Experimental Workflow

Caption: The CCL2/CCR2 signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for in vivo efficacy studies of this compound.

Experimental Protocols

Protocol 1: Orthotopic Pancreatic Cancer Mouse Model

This protocol is based on the methodology described in studies evaluating the effect of CCR2 inhibition on pancreatic cancer.

1. Animal Model:

-

Species: Mouse

-

Strain: C57BL/6 (immunocompetent)

2. Cell Line:

-

A syngeneic murine pancreatic cancer cell line, such as KPC (derived from KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre mice) or Pan02.

3. Tumor Implantation:

-

Culture the selected pancreatic cancer cells in appropriate media.

-

Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

-

Anesthetize C57BL/6 mice.

-

Make a small incision in the left abdominal flank to expose the pancreas.

-

Slowly inject 10-20 µL of the cell suspension (1-2 x 10^5 cells) into the head or tail of the pancreas using an insulin syringe.

-

Close the incision with sutures or surgical clips.

-

Allow tumors to establish for 2 days before starting treatment.